Morpholin-2-YL(pyridin-4-YL)methanol
Description
Significance of Heterocyclic Compounds in Modern Chemical Synthesis and Design
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern chemical science. bldpharm.comuni.lu Their presence is pervasive, forming the structural core of a vast number of natural products, including vitamins and alkaloids. sigmaaldrich.com In the realm of medicinal chemistry, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic fragment, highlighting their central role in drug design and discovery. americanelements.com
The inclusion of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. americanelements.com This versatility allows chemists to fine-tune the biological and pharmacokinetic profiles of compounds, making heterocycles indispensable scaffolds in the development of pharmaceuticals and agrochemicals. uni.lubldpharm.com The continuous development of novel synthetic methodologies has further expanded the accessibility and diversity of these crucial chemical frameworks. americanelements.com
Prevalence and Versatility of Morpholine (B109124) Moieties in Synthetic Organic Chemistry
Its synthetic accessibility is another key feature; the morpholine scaffold can be readily incorporated into larger molecules through various synthetic routes. uni.lusigmaaldrich.com The presence of the morpholine ring can be integral to a compound's pharmacophore, directly participating in interactions with biological targets like enzymes and receptors to elicit a therapeutic effect. uni.lu Recent research has highlighted its role in the development of potent antifibrotic agents, where its inclusion has been shown to enhance bioactivity. arkpharmtech.com
Role of Pyridine (B92270) Frameworks as Key Scaffolds in Chemical Innovation
Pyridine, an aromatic six-membered heterocycle containing one nitrogen atom, is one of the most significant and widely used scaffolds in the pharmaceutical and agrochemical industries. nih.govchemscene.com As an isostere of benzene, the pyridine ring is a fundamental building block found in thousands of medicinally important molecules. nih.gov Its presence is noted in numerous FDA-approved drugs targeting a wide spectrum of diseases, including cancer, HIV/AIDS, tuberculosis, and hypertension. nih.gov
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for crucial interactions with biological targets and can improve the bioavailability of a compound. chemicalbook.com The adaptability of the pyridine framework allows for extensive functionalization, enabling chemists to create vast libraries of derivatives for screening and optimization in drug discovery programs. chemicalbook.combldpharm.com This structural versatility has cemented pyridine's role as a key component in the design of novel therapeutic agents. chemscene.comnih.gov
Contextualization of Morpholin-2-YL(pyridin-4-YL)methanol within Advanced Heterocyclic Systems
The compound This compound represents a hybrid structure that incorporates the key features of both the morpholine and pyridine scaffolds. While specific research and detailed experimental data for this exact molecule are not widely available in published literature, its chemical architecture allows for a contextual understanding of its potential significance.
The structure consists of a methanol (B129727) core linking a morpholine ring at its 2-position and a pyridine ring at its 4-position. This arrangement brings together the desirable attributes of each heterocycle:
The morpholine moiety offers potential for improved solubility and favorable pharmacokinetic properties. Its nitrogen atom provides a site for further chemical modification.
The pyridine ring provides a rigid, aromatic scaffold with a nitrogen atom capable of participating in key binding interactions, a feature often exploited in the design of enzyme inhibitors and receptor ligands.
The methanol linker introduces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets.
By combining these two privileged heterocyclic systems, This compound stands as a representative example of an advanced heterocyclic system. Such molecules are designed with the intention of exploring novel chemical space and creating compounds with unique and potentially potent biological activities. The synthesis of such hybrid molecules is a common strategy in medicinal chemistry to generate novel intellectual property and to develop new therapeutic candidates.
Data Tables
Table 1: Properties of Parent Heterocyclic Scaffolds
| Property | Morpholine | Pyridine |
| Chemical Formula | C₄H₉NO | C₅H₅N |
| Molar Mass | 87.12 g/mol | 79.10 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Key Features | Saturated, contains O and N, confers solubility | Aromatic, nitrogen heteroatom, versatile for functionalization |
| Primary Role | Improves physicochemical and pharmacokinetic properties uni.lu | Core scaffold in numerous drugs, key binding interactions nih.gov |
Table 2: Examples of Related Morpholine and Pyridine-Containing Compounds in Research
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
| (2-Morpholinopyridin-4-yl)methanol | 556109-99-0 nih.gov | C₁₀H₁₄N₂O₂ nih.gov | Morpholine attached to pyridine at position 2 |
| [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol | 1531892-10-0 sigmaaldrich.com | C₉H₁₃N₃O₂ sigmaaldrich.com | Morpholine linked to a pyrimidine (B1678525) ring |
| (2-Morpholino-3-pyridinyl)methanol | 423768-55-2 chemicalbook.com | C₁₀H₁₄N₂O₂ chemicalbook.com | Morpholine attached to pyridine at position 2 |
| Morpholin-2-ylmethanol | 103003-01-6 chemscene.com | C₅H₁₁NO₂ chemscene.com | A core morpholine with a methanol group at position 2 |
Structure
2D Structure
Properties
CAS No. |
914636-98-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
morpholin-2-yl(pyridin-4-yl)methanol |
InChI |
InChI=1S/C10H14N2O2/c13-10(8-1-3-11-4-2-8)9-7-12-5-6-14-9/h1-4,9-10,12-13H,5-7H2 |
InChI Key |
JHEONTXISSRZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C(C2=CC=NC=C2)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Morpholine Pyridine Architectures
De Novo Synthesis Approaches
De novo synthesis offers the advantage of building the target molecule from simple, readily available starting materials, allowing for a high degree of flexibility in the introduction of various substituents.
Multicomponent Reactions (MCRs) Involving Morpholine (B109124) and Pyridine (B92270) Precursors
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools for the efficient construction of complex molecules. researchgate.net While a direct one-pot synthesis of morpholin-2-yl(pyridin-4-yl)methanol via an MCR is not prominently described, the principles of MCRs can be applied to the synthesis of highly substituted pyridine and dihydropyridine (B1217469) derivatives, where morpholine can be used as a catalyst or a reactant. researchgate.netresearchgate.net
For instance, an atom-efficient, one-pot, four-component condensation of an aldehyde, an amine, a dialkyl acetylenedicarboxylate, and an active methylene (B1212753) compound can be catalyzed by morpholine at ambient temperature to produce polysubstituted dihydropyridines. researchgate.net This highlights the potential for incorporating a morpholine moiety or utilizing its catalytic properties in the assembly of the pyridine ring.
A notable example of a multicomponent reaction for the synthesis of functionalized pyridines is the Hantzsch pyridine synthesis. While the classic Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, variations of this reaction could potentially incorporate precursors bearing a morpholine ring. The general applicability of MCRs in generating diverse heterocyclic scaffolds suggests that a carefully designed MCR could provide a convergent and efficient route to the morpholine-pyridine architecture. rsc.org
Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis
| Reaction Name | Reactants | Product Type | Relevance to Morpholine-Pyridine Architectures |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine | Potential for using morpholine-containing precursors. |
| Gattermann-Koch Reaction | Benzene derivative, CO, HCl/AlCl3/CuCl | Aryl aldehyde | Synthesis of pyridine carboxaldehyde precursors. |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-unsaturated ketone | Substituted Pyridine | A versatile method for constructing the pyridine ring. |
Palladium-Catalyzed Cyclization and Coupling Reactions for Pyridine Ring Formation
Palladium-catalyzed reactions have become indispensable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and functional group tolerance, making them suitable for the synthesis of complex heterocyclic systems like pyridines. nih.gov
One strategy involves the cross-coupling of pyridine sulfinates with aryl or heteroaryl halides. nih.govrsc.org This approach has been shown to be effective for a broad range of linked pyridines and could be adapted to couple a pyridine precursor with a morpholine-containing fragment. The use of pyridine sulfinates as nucleophilic coupling partners can overcome some of the challenges associated with the use of pyridine-2-boronates, which can be unstable and show low reactivity. nih.govrsc.org
Another palladium-catalyzed approach is the C,N-cross coupling of 3-halo-2-aminopyridines with various amines, including morpholine. nih.gov The use of specific phosphine (B1218219) ligands, such as RuPhos and BrettPhos, in combination with a strong base like LiHMDS, allows for the efficient formation of N-substituted 2,3-diaminopyridines. nih.gov This methodology could be extended to synthesize precursors for the target molecule.
Furthermore, palladium-catalyzed carboamination reactions have been used to synthesize substituted morpholines. nih.gov This involves the reaction of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide. This strategy could be adapted to incorporate a pyridine ring into the morpholine structure.
Table 2: Palladium-Catalyzed Reactions for Heterocycle Synthesis
| Reaction Type | Key Reagents | Product | Potential Application |
| Suzuki-Miyaura Coupling | Pyridine sulfinate, Aryl halide, Pd catalyst | Linked Pyridine | Coupling of morpholine and pyridine fragments. nih.gov |
| Buchwald-Hartwig Amination | 3-Halo-2-aminopyridine, Morpholine, Pd catalyst | N-Morpholinyl-2-aminopyridine | Introduction of the morpholine ring onto a pyridine core. nih.gov |
| Carboamination | Substituted ethanolamine, Pyridyl bromide, Pd catalyst | Pyridyl-substituted morpholine | Construction of the morpholine-pyridine scaffold. nih.gov |
Strategies for Constructing Morpholine Ring Systems from Diverse Starting Materials (e.g., N-Propargylamines, Epichlorohydrin)
The synthesis of the morpholine ring itself can be achieved from various starting materials, with N-propargylamines and epichlorohydrin (B41342) being particularly versatile precursors.
From N-Propargylamines:
N-Propargylamines are readily available and can be used to construct the morpholine core through various cyclization strategies. These reactions often proceed under mild conditions and tolerate a range of functional groups. nih.gov
From Epichlorohydrin:
Epichlorohydrin is an inexpensive and highly reactive starting material for the synthesis of 2-substituted morpholines. A common strategy involves the reaction of epichlorohydrin with an appropriate amine, followed by cyclization. This approach allows for the introduction of a variety of substituents at the 2-position of the morpholine ring.
Specific Synthetic Routes to Hydroxymethyl-Substituted Pyridines
The hydroxymethyl group on the pyridine ring is a key feature of the target molecule. There are several methods for the synthesis of hydroxymethyl-substituted pyridines. A straightforward approach involves the reduction of a corresponding pyridine carboxylic acid or its ester.
For example, (2-amino-pyridin-4-yl)-methanol can be synthesized by the reduction of methyl 2-aminopyridine-4-carboxylate using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
Functionalization and Derivatization of Existing Morpholine-Pyridine Scaffolds
An alternative to de novo synthesis is the functionalization of a pre-existing morpholine-pyridine core. This approach is particularly useful for late-stage modifications and the generation of analogues for structure-activity relationship studies.
Nucleophilic Substitution Reactions on Pre-functionalized Derivatives
Nucleophilic substitution reactions are a fundamental tool for the derivatization of heterocyclic compounds. organic-chemistry.orgwikipedia.orgkhanacademy.orgyoutube.com In the context of morpholine-pyridine scaffolds, a common strategy involves the substitution of a leaving group on the pyridine ring with a morpholine nucleophile.
For instance, a halogenated pyridine, such as a chloropyridine or bromopyridine, can undergo nucleophilic aromatic substitution (SNAr) with morpholine to form the corresponding morpholinylpyridine. The reactivity of the halopyridine is enhanced by the presence of electron-withdrawing groups on the ring. nih.gov
Another approach involves the reaction of a pyridinium (B92312) ion with a nucleophile. Pyridinium ions are highly activated towards nucleophilic attack, and this method can be used to introduce a variety of substituents onto the pyridine ring. nih.gov
The choice of solvent and base is crucial for the success of these reactions. Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used, and a variety of bases, such as potassium carbonate or triethylamine (B128534), can be employed to facilitate the reaction. nih.gov
Table 3: Nucleophilic Substitution Reactions for Morpholine-Pyridine Synthesis
| Substrate | Nucleophile | Reaction Type | Product |
| Halogenated Pyridine | Morpholine | SNAr | Morpholinylpyridine nih.gov |
| Pyridinium Ion | Morpholine | Nucleophilic Addition-Elimination | Morpholinylpyridine nih.gov |
| 2-Halo-3-aminopyridine | Morpholine | Pd-catalyzed C,N-coupling | 2-Morpholino-3-aminopyridine nih.gov |
Oxidation and Reduction Methodologies Applied to Scaffold Modification
The modification of morpholine-pyridine scaffolds frequently involves oxidation and reduction reactions to introduce desired functionality or to achieve the final aromatic pyridine ring. A common strategy in pyridine synthesis involves the oxidation of a dihydropyridine intermediate.
One reliable method for converting dihydrooxazinone precursors into the corresponding Diels-Alder-reactive oxazinones, which then lead to pyridine products, is a bromination/dehydrobromination sequence. nih.gov This process effectively serves as a net oxidation. The dihydrooxazinone is first treated with N-bromosuccinimide (NBS), followed by an elimination reaction promoted by a base like triethylamine (NEt3) or the stronger organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the oxazinone. nih.gov
In the context of multicomponent reactions (MCRs) for pyridine synthesis, the final step is often the oxidation of a 1,4-dihydropyridine (B1200194) (1,4-DHP) intermediate to the aromatic pyridine. nih.gov The mechanism of this oxidation can be influenced by the choice of catalyst. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, different catalysts promote distinct oxidation pathways. When an amine base like piperidine (B6355638) is used in ethanol (B145695), a Knoevenagel adduct intermediate plays a crucial role in the oxidation step. nih.gov In contrast, when an ionic base such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) is employed, aerobic oxygen acts as the primary oxidant to aromatize the 1,4-DHP ring. nih.gov This highlights how the reaction conditions can be tuned to control the final oxidation state of the pyridine scaffold.
Mannich Reactions for Introducing Morpholine-Pyridine Linkages
The Mannich reaction is a powerful and versatile three-component condensation reaction that serves as a cornerstone for introducing morpholine-pyridine linkages. nih.govijpsr.com This aminoalkylation process typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a secondary amine, such as morpholine, to form a "Mannich base." nih.gov The reaction's utility lies in its ability to forge carbon-carbon and carbon-nitrogen bonds in a single step, making it highly efficient for building complex molecular architectures.
The classical Mannich reaction has been successfully employed to synthesize a variety of morpholine-containing compounds. nih.gov For example, the aminomethylation of substrates like 8-hydroxyquinoline (B1678124) with morpholine and formaldehyde (B43269) is a frequently used method. mdpi.com In these reactions, the components are often heated in a solvent such as ethanol or pyridine to facilitate the condensation. mdpi.com The versatility of the reaction allows for the use of various substituted substrates and amines, enabling the creation of diverse libraries of compounds. nih.govmdpi.com
Researchers have also demonstrated the successful application of the Mannich reaction to produce pyridine-based polyaminocarboxylic ligands. colab.ws This underscores the reaction's capability to not only link morpholine and pyridine moieties but also to construct more complex macrocyclic structures containing the pyridine unit. colab.ws The reaction of a substrate, an aldehyde, and morpholine provides a direct and efficient route to these valuable chemical entities. ijpsr.com
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms is critical for optimizing synthetic routes and designing novel pathways to morpholine-pyridine architectures. Investigations have focused on the catalytic processes in multicomponent reactions and the nature of key intermediates and transition states.
Analysis of Catalytic Mechanisms in Multicomponent and Transition Metal-Mediated Syntheses
Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like substituted pyridines from simple precursors in a single pot. mdpi.comacsgcipr.org The catalytic mechanisms in these reactions are a subject of detailed study. For the synthesis of pyridine-3,5-dicarbonitriles via an MCR of an aldehyde, malononitrile, and a thiol, the catalyst choice dictates the operative mechanistic pathway. nih.gov Amine bases and ionic bases were found to promote different routes, particularly in the final aromatization step, demonstrating that the catalyst is not merely a spectator but an active participant in directing the reaction course. nih.gov
Transition metal-catalyzed reactions are also pivotal in the functionalization of pyridine scaffolds. researchgate.net These methods often involve the formation of organometallic intermediates that can undergo cross-coupling reactions. researchgate.netresearchgate.net For example, platinum complexes have been developed as catalysts for hydrosilylation and hydrostannylation reactions, which are used to synthesize diverse organometalloid scaffolds that can be precursors to functionalized heterocycles. lancs.ac.uk Similarly, dearomative photocycloadditions of quinolines, mediated by an energy-transfer catalyst, can produce complex pyridine-fused three-dimensional molecules. rsc.org These reactions proceed through a triplet-triplet energy transfer (EnT) process, showcasing the unique mechanistic pathways accessible through photochemistry. rsc.org
Furthermore, organocatalytic processes have emerged as a green alternative to traditional methods that generate stoichiometric waste. A notable example is the catalytic intermolecular aza-Wittig reaction used to generate 2-azadienes, which then undergo Diels-Alder reactions to form polysubstituted pyridines. nih.gov This approach avoids the production of phosphine oxide waste associated with classical Wittig chemistry. nih.gov
Elucidation of Intermediate Species and Transition States
Identifying the transient species and transition states along a reaction pathway is key to a deep mechanistic understanding. In a one-step synthesis of pyridines from N-vinyl amides, the proposed mechanism involves the initial activation of the amide with trifluoromethanesulfonic anhydride. organic-chemistry.org This generates a highly reactive intermediate to which a π-nucleophile adds, triggering an annulation cascade to form the pyridine ring without the need to isolate the reactive species. organic-chemistry.org
In other pyridine syntheses, specific intermediates have been successfully identified. During the multicomponent synthesis of pyridine-3,5-dicarbonitriles, a Knoevenagel adduct was identified as a key reaction intermediate when an amine base was used as the catalyst. nih.gov In domino reaction sequences leading to polysubstituted pyridines from oxazinone precursors, the reaction could proceed through one of two possible intermediates following a cycloaddition and cycloreversion sequence. nih.gov
More exotic intermediates have been proposed in photochemical syntheses. The visible-light-mediated reaction of quinolines and bicyclo[1.1.0]butanes is believed to proceed through a unique 1,7-diradical species. rsc.org This diradical is generated via a 1,6-hydrogen atom transfer (HAT) from an alkyl group to an excited vinylpyridine moiety, which is itself formed as an initial adduct. The subsequent ring closure of this diradical intermediate leads to the final complex polycyclic product. rsc.org The elucidation of such species is often supported by a combination of dynamic tracking, control experiments, and deuterium-labeling studies. rsc.org
Advanced Spectroscopic and Structural Elucidation of Morpholin 2 Yl Pyridin 4 Yl Methanol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a detailed mapping of the proton and carbon skeletons, as well as the establishment of through-bond and through-space correlations between nuclei.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the morpholin-2-yl(pyridin-4-yl)methanol structure.
¹H NMR: The proton NMR spectrum would be expected to reveal distinct signals for the protons of the pyridine (B92270) ring and the morpholine (B109124) ring, as well as the methine and hydroxyl protons of the linker. The aromatic protons of the pyridin-4-yl group would typically appear in the downfield region of the spectrum. The protons of the morpholine ring would exhibit a more complex pattern of signals in the aliphatic region, with their chemical shifts and multiplicities influenced by their diastereotopic relationships and coupling to neighboring protons. The methine proton (CH-OH) and the hydroxyl proton (-OH) would each present as a characteristic signal, with the latter's chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The carbon atoms of the pyridine ring would resonate in the aromatic region. The carbons of the morpholine ring would appear in the aliphatic region, with the carbon-bearing oxygen atom resonating at a lower field compared to the carbon-bearing nitrogen atom. The methine carbon attached to the hydroxyl group would also have a characteristic chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2, C6 | ~8.5 | ~150 |
| Pyridine C3, C5 | ~7.3 | ~121 |
| Pyridine C4 | - | ~148 |
| Methine CH | ~5.5 | ~75 |
| Morpholine CH₂-O | ~3.6-3.8 | ~67 |
| Morpholine CH₂-N | ~2.7-2.9 | ~46 |
| Morpholine CH-C | ~3.9-4.1 | ~72 |
| Hydroxyl OH | Variable | - |
| Morpholine NH | Variable | - |
Note: These are predicted values based on analogous structures and may differ from experimental values.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Relative Stereochemistry
To establish the precise connectivity and stereochemical relationships within this compound, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would confirm the connectivity between the protons on adjacent carbons within the pyridine ring and the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. The molecular weight determined from the [M+H]⁺ ion would provide the first confirmation of the compound's identity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. rsc.org For this compound (C₁₀H₁₄N₂O₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition with a high degree of confidence.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₅N₂O₂⁺ | 195.1134 |
| [M+Na]⁺ | C₁₀H₁₄N₂O₂Na⁺ | 217.0953 |
| [M+K]⁺ | C₁₀H₁₄N₂O₂K⁺ | 233.0692 |
Note: The calculated m/z values are for the most abundant isotopes.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses. For example, the loss of a water molecule from the protonated molecule is a common fragmentation pathway for alcohols. Cleavage of the bond between the pyridine ring and the methanolic carbon, as well as fragmentation of the morpholine ring, would produce other diagnostic fragment ions.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic pyridine ring and the aliphatic morpholine ring would appear around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol and the ether linkage in the morpholine ring would likely appear in the 1000-1300 cm⁻¹ fingerprint region. The N-H bending and stretching vibrations of the morpholine secondary amine would also be present. While specific experimental spectra for the title compound are not available, data for related compounds such as 4-pyridinemethanol (B147518) and N-substituted morpholines can be used for comparison. nih.govacs.org
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR analysis would be expected to reveal characteristic vibrational frequencies. Key absorptions would include a broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the morpholine and pyridine rings would appear around 2850-3000 cm⁻¹. The C-O stretching of the alcohol and the ether linkage in the morpholine ring would likely be observed in the 1050-1260 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be expected in the 1400-1600 cm⁻¹ range.
Table 1: Expected FTIR Vibrational Modes for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3200-3600 | Stretching, broad |
| C-H (Aliphatic/Aromatic) | 2850-3000 | Stretching |
| C=C, C=N (Pyridine) | 1400-1600 | Stretching |
| C-O (Alcohol/Ether) | 1050-1260 | Stretching |
| N-H (Morpholine - secondary amine) | 3300-3500 | Stretching (if protonated) |
| C-N (Morpholine/Pyridine) | 1020-1250 | Stretching |
This table is predictive and not based on experimental data for the specified compound.
Raman Spectroscopy for Conformational Insights and Vibrational Modes
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for elucidating the conformational structure and the vibrational modes of the carbon skeleton. The symmetric breathing modes of the pyridine ring, typically strong in Raman spectra, would be a key feature. The morpholine ring vibrations would also provide insight into its chair or boat conformation.
Table 2: Expected Raman Shifts for this compound
| Functional Group/ Moiety | Expected Raman Shift (cm⁻¹) | Vibration Type |
| Pyridine Ring | 990-1030 | Ring Breathing |
| C-C Skeleton | 800-1200 | Stretching |
| C-H | 2800-3100 | Stretching |
This table is predictive and not based on experimental data for the specified compound.
X-ray Crystallography for Three-Dimensional Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information for this compound, including bond lengths, bond angles, and torsion angles. It would definitively establish the conformation of the morpholine ring and the relative orientation of the pyridine and methanol (B129727) substituents. Furthermore, the crystallographic data would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms, which govern the packing of the molecules in the crystal lattice. While crystallographic data exists for related isomers, no such data is currently available for this compound.
Table 3: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Bond Lengths (Å) | e.g., C-O, C-N, C-C |
| Bond Angles (°) | e.g., O-C-C, C-N-C |
| Torsion Angles (°) | Defines the conformation of the rings and substituents |
This table represents the type of data that would be obtained from X-ray crystallography and is not based on experimental results.
Ultraviolet–Visible (UV–Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light would primarily be due to π → π* and n → π* transitions within the pyridine ring. The exact wavelength of maximum absorbance (λmax) would be influenced by the substitution pattern and the solvent environment. The morpholine and methanol groups are not strong chromophores in the typical UV-Vis range but can have an auxochromic effect, potentially causing a shift in the absorption bands of the pyridine ring.
Table 4: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λmax (nm) |
| π → π | Pyridine Ring | ~200-270 |
| n → π | Pyridine Ring | >270 |
This table is predictive and not based on experimental data for the specified compound.
Computational Chemistry and Theoretical Modeling of Morpholin 2 Yl Pyridin 4 Yl Methanol Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic distribution and energy levels within a molecule.
HOMO-LUMO Energy Gap Calculations and Natural Bond Orbital (NBO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a molecule is more likely to be reactive. For a related compound, 2-((5-bromopyridin-2-yl)oxy)-1-(4-(tert-butyl)phenyl)ethan-1-one, the HOMO-LUMO gap was calculated to be -0.24748 a.u., indicating its potential for charge transfer interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT allows for the simulation of UV-Visible spectra. This can help in identifying the nature of the transitions (e.g., n→π* or π→π*) and correlating them with experimental data. For the aforementioned bromo-substituted pyridyl compound, TD-DFT calculations predicted a maximum absorption wavelength (λmax) at 349.8 nm in the gas phase, which corresponds to the electronic transition from HOMO to LUMO.
Conformational Analysis and Energy Minimization
Molecules with rotatable bonds, like morpholin-2-YL(pyridin-4-YL)methanol, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformer, which is the one with the lowest potential energy. This is typically achieved by systematically rotating key dihedral angles and performing energy minimization calculations for each resulting structure. The resulting potential energy surface scan helps to locate the global minimum energy conformation, which is the most likely structure to be observed experimentally.
Potential Energy Surface (PES) Mapping and Reaction Thermodynamics
A Potential Energy Surface (PES) map provides a comprehensive view of a molecule's energy as a function of its geometry. For a chemical reaction, the PES can be used to identify the lowest energy path from reactants to products, including transition states. By analyzing the PES, thermodynamic properties of a reaction, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), can be calculated. These parameters are crucial for predicting the spontaneity and feasibility of a chemical process. For instance, in a study of a thiazole (B1198619) derivative, DFT calculations were used to map the PES and determine the thermodynamic parameters for its synthesis, confirming the reaction's exothermic nature.
Molecular Electrostatic Potential (MEP) Maps and Quantum Chemical Descriptors
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are attractive to nucleophiles. Green areas represent neutral potential. MEP maps for heterocyclic compounds often show negative potential around nitrogen and oxygen atoms due to their lone pairs of electrons.
Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and electronic properties. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Electronegativity (χ): The ability to attract electrons.
Hardness (η): A measure of resistance to charge transfer.
Softness (S): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior.
Computational Studies on Hydrogen Bonding Interactions within the Molecular System
In molecules analogous to this compound, several types of intramolecular and intermolecular hydrogen bonds are possible. The most significant of these is the O-H···N interaction, where the hydroxyl group acts as a hydrogen bond donor and the nitrogen atom of the pyridine (B92270) ring acts as an acceptor. Additionally, weaker C-H···O interactions may also contribute to the stability of certain conformations.
Theoretical Methodologies for Analyzing Hydrogen Bonds
Density Functional Theory (DFT): DFT calculations are fundamental to studying these interactions, providing optimized molecular geometries and vibrational frequencies. frontiersin.org The formation of a hydrogen bond typically leads to specific, predictable changes in geometric parameters. For instance, the covalent bond of the hydrogen donor (e.g., O-H) elongates, while the distance between the hydrogen and the acceptor atom (e.g., H···N) shortens. nih.gov Vibrational spectroscopy analysis, often computed alongside DFT, reveals a characteristic red shift (a decrease in frequency) of the O-H stretching mode, which is a hallmark of hydrogen bond formation. acs.org
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electrostatic potential on the electron density surface of a molecule. These maps identify regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). For analogues of this compound, the MEP would show a negative potential around the pyridine nitrogen, identifying it as a hydrogen bond acceptor site, and a positive potential around the hydroxyl hydrogen, marking it as a hydrogen bond donor site. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): Bader's QTAIM analysis provides a rigorous definition of a chemical bond based on the topology of the electron density (ρ). researchgate.net The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a definitive indicator of a hydrogen bond. nih.gov The properties at this BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), quantify the strength and nature of the interaction. A more negative total energy density (HBCP) at the bond critical point corresponds to a stronger hydrogen bond interaction. acs.org
Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. nih.gov For an O-H···N hydrogen bond, the key interaction is the delocalization of electron density from a lone pair orbital of the nitrogen atom (n) to the antibonding orbital of the O-H bond (σO-H). The stabilization energy (E(2)) associated with this n → σ interaction provides a direct quantitative measure of the hydrogen bond's strength. nih.govorientjchem.org
Research Findings from Analogous Systems
Computational studies on various heterocyclic systems containing pyridine and hydroxyl or amino groups provide a framework for understanding the interactions in this compound analogues.
Geometrical and Vibrational Effects: In studies of pyridine-water complexes and other similar structures, the formation of O-H···N hydrogen bonds leads to a contraction of the N···O distance and an elongation of the O-H covalent bond. acs.orgnsf.gov This is accompanied by a red shift in the O-H stretching frequency, with the magnitude of the shift correlating with the strength of the hydrogen bond. arxiv.org
Energetics and Bond Strength: NBO analysis performed on related systems confirms that the stabilization energy (E(2)) for O-H···N or N-H···O interactions is a reliable indicator of hydrogen bond strength. nih.govorientjchem.org QTAIM parameters further classify these bonds; for example, the electron density at the BCP (ρBCP) and the potential energy density (VBCP) correlate well with the interaction energy. nih.gov
Conformational Control: The presence and strength of intramolecular hydrogen bonds can dictate the preferred conformation of a molecule. Studies on pyridin-2-yl guanidine (B92328) derivatives show that intramolecular hydrogen bonding between the pyridine nitrogen and guanidinium (B1211019) protons controls the dihedral angle between the two moieties. acs.org A similar effect would be expected in flexible analogues of this compound, where the orientation of the morpholine (B109124) and pyridine rings relative to each other could be governed by O-H···N interactions.
The following tables present representative data from computational studies on analogous molecular systems to illustrate the typical parameters used to characterize hydrogen bonds.
Table 1: Representative Geometrical and Vibrational Data for O-H···N Hydrogen Bonds in Pyridine-Methanol Analogues
| Parameter | Description | Typical Value / Change |
|---|---|---|
| r(O-H) | Length of the covalent O-H bond. | Elongation of ~0.01 - 0.03 Å |
| d(H···N) | Length of the hydrogen bond. | ~1.7 - 2.2 Å |
| ∠(O-H···N) | Angle of the hydrogen bond. | > 150° (approaching linearity) |
| Δν(O-H) | Red shift in the O-H stretching frequency. | -50 to -300 cm-1 |
Table 2: Typical QTAIM and NBO Analysis Parameters for O-H···N Hydrogen Bonds
| Analysis Method | Parameter | Description | Typical Range for Medium-Strength H-Bond |
|---|---|---|---|
| QTAIM | ρBCP (a.u.) | Electron density at the bond critical point. | 0.01 - 0.04 |
| ∇²ρBCP (a.u.) | Laplacian of electron density at the BCP. | +0.02 - +0.09 | |
| NBO | E(2) (kcal/mol) | Stabilization energy from n(N) → σ*(O-H) interaction. | 5 - 15 |
These tables compile representative data from analogous systems to illustrate typical computational findings. Specific values for this compound would require direct calculation.
Structure Activity Relationship Sar and Molecular Design Principles for Morpholine Pyridine Scaffolds
Systematic Structural Modifications and Their Influence on Molecular Interactions
Research on related heterocyclic scaffolds provides insight into how these changes affect molecular interactions. For instance, in a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group, the length of the methylene (B1212753) side chain connecting the quinoline (B57606) core and the morpholine moiety was found to be a critical determinant of inhibitory potency against cholinesterases. mdpi.com Derivatives with a two-methylene linker exhibited superior activity compared to those with three or four-methylene linkers, suggesting an optimal spatial arrangement for interaction with the target enzyme. mdpi.com
Similarly, studies on S-(pyridin-2-yl) benzothioesters have demonstrated that the electronic nature of substituents on an attached phenyl ring directly influences the types of intermolecular interactions present in the crystal lattice. nih.gov Changing a para-substituent from the electron-withdrawing nitro group (-NO2) to the electron-donating methoxy (B1213986) group (-OCH3) resulted in a shift from predominantly π–π stacking interactions to a network of C—H⋯O and C—H⋯N hydrogen bonds. nih.gov This highlights the profound effect that even distant electronic modifications can have on the non-covalent interactions that govern molecular recognition.
Further evidence from studies on pyrazol-4-yl-pyridine derivatives shows that even subtle chemical modifications around the core scaffold can significantly impact the ability of the compound to recognize and interact with its target, without necessarily altering its fundamental allosteric transmission properties. nih.gov These findings underscore the importance of systematic exploration of the chemical space around the core scaffold to fine-tune molecular interactions and achieve desired biological outcomes.
Impact of Morpholine Ring Substituents on Scaffold Behavior and Recognition
The morpholine ring is not merely a passive component; it is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties. researchgate.netresearchgate.net Its inclusion in a molecule is often associated with improved solubility, metabolic stability, and bioavailability. researchgate.netnih.gov These benefits stem from its unique combination of features: a weak basic nitrogen atom and an oxygen atom, which provide a well-balanced lipophilic-hydrophilic profile and conformational flexibility. researchgate.net
The morpholine ring can directly participate in molecular recognition in several ways:
Enhancing Potency: The ring's heteroatoms can form crucial interactions with a biological target. The oxygen atom, for example, can act as a hydrogen bond acceptor. researchgate.net
Acting as a Scaffold: The conformational flexibility of the morpholine ring allows it to orient other functional groups (appendages) of the molecule into the correct spatial positions for optimal interaction with a target. nih.govacs.org
Furthermore, the morpholine ring can be functionalized to introduce additional interaction points. For example, α-functionalized morpholines can be synthesized and further elaborated to fine-tune the binding characteristics of the entire molecule. researchgate.net
Effect of Pyridine (B92270) Ring Position and Substituent Pattern on Compound Performance
The pyridine ring, an aromatic heterocycle isoelectronic with benzene, plays a critical role in defining the electronic and interactive properties of the scaffold. nih.gov Unlike benzene, the nitrogen atom in the pyridine ring makes it a weak base and provides an additional site for hydrogen bonding, which can significantly influence compound performance. nih.govnih.gov
The position and nature of substituents on the pyridine ring have a marked effect on the compound's activity. Studies have shown that frequency shifts in the vibrational spectra of 4-substituted pyridines are highly sensitive to the identity of the substituent at the 4-position, indicating a strong influence on the ring's electronic properties. nih.govresearchgate.net This electronic modulation directly impacts how the molecule interacts with its environment.
A structure-activity relationship analysis of various pyridine derivatives revealed clear patterns related to substituent effects on antiproliferative activity. nih.gov The findings from this research are summarized in the table below.
| Substituent Group | Effect on Antiproliferative Activity | Reference |
|---|---|---|
| -OMe (Methoxy) | Enhancing | nih.gov |
| -OH (Hydroxyl) | Enhancing | nih.gov |
| -C=O (Carbonyl) | Enhancing | nih.gov |
| -NH2 (Amino) | Enhancing | nih.gov |
| Halogen Atoms (e.g., -Cl, -Br) | Lowering | nih.gov |
| Bulky Groups | Lowering | nih.gov |
This data clearly indicates that the presence of hydrogen-bond donating or accepting groups tends to improve activity, while bulky or halogenated substituents are detrimental. nih.gov The position of these groups is also crucial, as it dictates the geometry of potential intermolecular interactions.
Significance of the Alcohol Moiety in Intermolecular Interactions and Hydrogen Bonding
In "morpholin-2-yl(pyridin-4-yl)methanol," the methanol (B129727) group introduces a primary alcohol moiety (-CH₂OH), which is a powerful functional group for mediating intermolecular interactions, particularly hydrogen bonding. Hydrogen bonds are critical in molecular recognition, influencing everything from crystal packing to ligand-receptor binding. nih.govresearchgate.net
The hydroxyl group (-OH) of the alcohol is amphiprotic, meaning it can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). nih.gov This dual capability allows it to form diverse and robust interaction networks. For example, in studies of aldehyde-alcohol complexes, the alcohol's hydroxyl group was observed to act as a proton donor in a strong O-H···O interaction with the aldehyde's carbonyl oxygen. nih.gov
This capacity for hydrogen bonding is in addition to the hydrogen bond acceptor capability of the morpholine ring's oxygen atom and the pyridine ring's nitrogen atom. researchgate.net The presence of the alcohol moiety, therefore, significantly enhances the molecule's potential to engage in specific and directional interactions with biological targets. These interactions can be intramolecular, helping to stabilize a particular conformation, or intermolecular, anchoring the molecule within a binding site. mdpi.com
Conformational Preferences and Their Role in Defining Molecular Shape and Interacting Surfaces
This flexibility is not a liability but a functional advantage. It allows the morpholine ring to act as a dynamic scaffold, enabling the molecule to adapt its shape to fit the contours of a binding pocket. nih.govacs.org This adaptability can be crucial for achieving high-affinity binding. The flexible nature of the morpholine ring allows it to orient its substituents and the attached pyridine ring into favorable positions for interaction. nih.gov
The conformational equilibrium can be influenced by the surrounding environment. For instance, studies on related molecules have shown that a polar environment can strengthen intramolecular hydrogen bonds. mdpi.com Such intramolecular interactions would serve to lock the molecule into a more rigid, specific conformation, reducing the entropic penalty of binding and potentially increasing affinity. Therefore, the interplay between the inherent flexibility of the scaffold and the stabilizing forces of its environment defines the molecular shape and the availability of its interacting surfaces. mdpi.com
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used extensively in drug discovery to build mathematical models that correlate the chemical structure of compounds with their biological activity or other properties. researchgate.netresearchwithrowan.com The fundamental principle of QSAR is that the variation in the activity of a series of compounds is dependent on the variation in their molecular features. researchgate.net These features, known as molecular descriptors, can quantify various physicochemical properties such as lipophilicity, electronic effects, and steric parameters.
The QSAR workflow involves several key steps:
Data Set Preparation: Assembling a series of compounds with known biological activities. researchgate.net
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. chemrevlett.com
Model Building: Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation relating the descriptors to the activity. chemrevlett.comchemrevlett.com
Model Validation: Rigorously testing the model's statistical significance and predictive power using techniques like cross-validation (Q²), Y-randomization, and validation with an external test set. researchgate.netchemrevlett.com
A QSAR study performed on a series of 30 pyridine and bipyridine derivatives to model their inhibitory activity (IC50) against a cancer cell line provides a relevant example. chemrevlett.comchemrevlett.com The study successfully developed a robust MLR model that could reliably predict the activity of the compounds.
| Statistical Parameter | Value | Description | Reference |
|---|---|---|---|
| R² (Training Set) | 0.908 | Coefficient of determination for the model fit on the training data. | chemrevlett.com |
| R² (Test Set) | 0.808 | Coefficient of determination for the model's prediction on the test data. | chemrevlett.com |
| Q² (LOO) | 0.784 | Leave-one-out cross-validation coefficient, indicating internal predictive ability. | chemrevlett.com |
| Q² (LMO) | 0.807 | Leave-many-out cross-validation coefficient. | chemrevlett.com |
| Y-randomization | 0.119 | A low value confirms the model is not due to chance correlation. | chemrevlett.com |
The high values for R² and Q² and the low value for Y-randomization indicate a statistically robust and predictive model. chemrevlett.comchemrevlett.com Such validated QSAR models are powerful tools for virtual screening of compound libraries to identify new potential hits and for guiding the lead optimization process by predicting the activity of newly designed structures. researchgate.netresearchwithrowan.com The application of these methodologies to morpholine-pyridine scaffolds can significantly accelerate the design of novel compounds with enhanced performance.
Advanced Applications of Morpholine Pyridine Scaffolds in Chemical Research and Materials Science
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The morpholine-pyridine scaffold is a key constituent in the synthesis of a wide array of complex organic molecules. The inherent functionalities of the morpholine (B109124) and pyridine (B92270) rings, including their basic nitrogen atoms and the hydroxyl group in Morpholin-2-YL(pyridin-4-YL)methanol, provide multiple reactive sites for further chemical transformations. These scaffolds are particularly valuable in the construction of peptidomimetics and other biologically active compounds. mdpi.comresearchgate.net
Diversity-oriented synthesis (DOS) often employs morpholine derivatives derived from amino acids and sugars to generate structurally diverse molecules. mdpi.com This approach takes advantage of the polyfunctionality and stereochemical richness of these starting materials to create complex and diverse molecular architectures. The synthesis of substituted rutaecarpines, homo-luotonins, and other alkaloids has been achieved through a diversity-oriented approach utilizing a key tricyclic quinazolinone intermediate, highlighting the power of using heterocyclic building blocks to access complex natural product-like structures. tcu.edu Although direct utilization of this compound in the total synthesis of a specific complex natural product is not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules, suggesting its potential as a precursor in the synthesis of novel therapeutic agents.
Application as Ligands in Coordination Chemistry and Organometallic Catalysis
The nitrogen atoms in both the morpholine and pyridine rings, along with the oxygen atom of the hydroxyl group in this compound, can act as coordination sites for metal ions. This makes the morpholine-pyridine scaffold an attractive ligand for the development of novel metal complexes with potential applications in catalysis.
Research has shown that Schiff base ligands derived from morpholine and pyridine derivatives can form stable complexes with various transition metals, including copper(II), cobalt(II), and nickel(II). For instance, a Mannich base, (morpholine-4-yl-pyridin-2-yl-methyl)-urea (MPU), has been synthesized and used to create metal complexes. researchgate.net Spectroscopic and magnetic studies of these complexes have helped to establish their structures. researchgate.net In a related study, a tridentate Schiff base ligand, 2-(morpholin-4-yl)-N-[1-(pyridin-2-yl)ethyl-idene]ethanamine, was used to synthesize a copper(II) complex, [CuCl(2)(C(13)H(19)N(3)O)]·H(2)O, which exhibits a distorted square-pyramidal coordination geometry. mdpi.com
While specific catalytic applications of metal complexes derived from this compound are still an emerging area of research, the broader class of metal-pyridine complexes is known to be active in various catalytic transformations. researchgate.net The electronic and steric properties of the ligands play a crucial role in determining the catalytic activity of the metal center. The functional groups present in this compound could be strategically modified to fine-tune the properties of the resulting metal complexes for specific catalytic reactions.
Development of Chemical Libraries and Diversity-Oriented Synthesis
The generation of chemical libraries containing a wide range of structurally diverse molecules is a cornerstone of modern drug discovery. Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of such libraries. mdpi.comtcu.edu The morpholine-pyridine scaffold is an ideal starting point for DOS due to its inherent structural complexity and the presence of multiple points for diversification.
The synthesis of morpholine-containing libraries has been a subject of significant interest. These efforts often focus on creating peptidomimetic compounds that can modulate protein-protein interactions. mdpi.com By systematically varying the substituents on the morpholine and pyridine rings, as well as by modifying the linker between them, vast libraries of compounds can be generated from a common precursor.
A representative approach to the diversity-oriented synthesis of morpholines involves the reaction of amino carbonyl derivatives with diols, or the use of amino acid and sugar-derived building blocks. mdpi.com These methods allow for the introduction of stereochemical and functional diversity into the morpholine scaffold. While a specific library based on this compound has not been explicitly reported, the principles of DOS are directly applicable to this compound, suggesting its utility in the generation of novel chemical entities for high-throughput screening.
Integration into Novel Materials (e.g., Functionalized Nanofibers, Corrosion Inhibitors)
The unique chemical properties of the morpholine-pyridine scaffold also lend themselves to applications in materials science, particularly in the development of functionalized materials with specific properties.
Corrosion Inhibitors:
A significant application of morpholine and pyridine derivatives is in the field of corrosion inhibition. These compounds can adsorb onto metal surfaces, forming a protective layer that prevents or slows down the corrosion process. A study on the corrosion inhibition of N80 steel in a 1 M hydrochloric acid solution demonstrated the effectiveness of a related Mannich base, 3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO). researchgate.netnih.gov
The inhibition efficiency of MPPO was found to increase with its concentration, reaching up to 91.4% at 300 ppm. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), revealed that MPPO acts as a mixed-type inhibitor, affecting both the anodic and cathodic corrosion reactions. researchgate.net The adsorption of the inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net The presence of nitrogen and oxygen atoms, as well as the aromatic pyridine ring in the inhibitor molecule, facilitates its strong adsorption onto the metal surface. researchgate.netnih.gov
Table 1: Corrosion Inhibition Efficiency of MPPO on N80 Steel in 1 M HCl
| Concentration (ppm) | Inhibition Efficiency (%) |
| 50 | 82.3 |
| 100 | 86.5 |
| 200 | 89.8 |
| 300 | 91.4 |
Data sourced from a study on 3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO). researchgate.net
Given the structural similarity, this compound is expected to exhibit comparable or potentially enhanced corrosion inhibition properties. The presence of the hydroxyl group could provide an additional site for interaction with the metal surface, further strengthening the protective film.
Functionalized Nanofibers:
While the direct integration of this compound into functionalized nanofibers is an area that requires further exploration, the general principles of nanofiber functionalization are well-established. Electrospinning is a common technique used to produce nanofibers, and their surfaces can be modified to impart specific functionalities. mdpi.com This can be achieved through various methods, including blending the functional molecule with the polymer solution before spinning or by post-modification of the nanofiber surface. The morpholine and pyridine moieties could be leveraged for their ability to bind to specific targets or to catalyze reactions when incorporated into a nanofiber matrix.
Q & A
Q. What are the common synthetic routes for Morpholin-2-YL(pyridin-4-YL)methanol?
The synthesis typically involves condensation reactions between morpholine derivatives and pyridine-containing precursors. For example, a Mannich-type reaction using morpholine, formaldehyde, and a pyridinyl methanol derivative under reflux in ethanol has been reported for structurally similar compounds . Optimization of reaction time, stoichiometry, and purification via recrystallization (e.g., using ethanol) ensures high yields.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of morpholine (δ ~3.7 ppm for N-CH) and pyridinyl protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO for (2-Morpholinopyridin-4-yl)methanol) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for structural validation .
Q. What solubility properties influence experimental design?
While direct data is limited, analogs like (2-Morpholinopyridin-4-yl)methanol are typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Pre-experiment solubility screening via dynamic light scattering (DLS) or UV-Vis spectroscopy is recommended to optimize reaction or assay conditions .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved?
Discrepancies in unit cell parameters or thermal displacement factors often arise from twinning or disordered solvent. Use SHELXD for phase refinement and Olex2 for visualization to identify and model disorder. Cross-validation with Hirshfeld surface analysis or independent syntheses ensures reproducibility .
Q. What computational methods predict molecular interactions of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) models binding affinities with biological targets, such as enzymes with pyridinyl-binding pockets, as seen in quinoline-based ligands . Validate predictions with experimental IC or SPR binding assays.
Q. How do stability studies inform storage and handling protocols?
Accelerated stability testing under varied pH, temperature, and humidity identifies degradation pathways. For example, monitor hydrolysis of the morpholine ring via HPLC-UV at 254 nm. Store the compound in anhydrous conditions at −20°C, as recommended for structurally related amines .
Q. What strategies address low yields in scale-up synthesis?
- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in multi-step syntheses.
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps.
- DoE Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, solvent ratio) to maximize yield .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using reference compounds (e.g., pyridinyl methanol derivatives in antimicrobial assays) and validate via orthogonal assays (e.g., MIC vs. time-kill curves) . Meta-analysis of structure-activity relationships (SAR) clarifies substituent effects on potency.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
